molecular formula C27H23N5O3 B2474096 N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide CAS No. 1111017-22-1

N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide

Cat. No.: B2474096
CAS No.: 1111017-22-1
M. Wt: 465.513
InChI Key: YFRGFHNOPZMRON-UHFFFAOYSA-N
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Description

The compound N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide features a hybrid heterocyclic scaffold comprising a 1,2,4-oxadiazole ring fused to an imidazole core, linked via a methylene bridge to a 4-methylbenzamide-substituted phenyl group. This structural complexity positions the compound as a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3/c1-18-3-7-21(8-4-18)26(33)29-22-11-5-19(6-12-22)15-32-16-24(28-17-32)27-30-25(31-35-27)20-9-13-23(34-2)14-10-20/h3-14,16-17H,15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRGFHNOPZMRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-oxadiazole ring, followed by the formation of the imidazole ring. The final step involves the coupling of these intermediates with 4-methylbenzamide under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors to ensure precise control over reaction parameters, such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction pathways, such as the PI3K-AKT or MAPK pathways, which are crucial for cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Variations

Oxadiazole vs. Thiadiazole/Triazole Derivatives
  • Oxadiazole-Containing Compounds : highlights substituted-phenyl-1,2,4-oxadiazoles synthesized via cyclization reactions. The oxadiazole ring in the target compound confers metabolic stability compared to triazoles (e.g., compounds in ), which are more prone to enzymatic degradation .
  • Thiadiazole Derivatives: Compounds like 8a–d () feature 1,3,4-thiadiazole cores. For example, 8a (melting point 290°C) shows higher thermal stability than oxadiazole analogues, possibly due to sulfur’s polarizability .
Imidazole-Linked Systems
  • Benzimidazole Derivatives : describes compounds like 9a–e with benzimidazole-thiazole-triazole acetamide backbones. The imidazole ring in the target compound may enhance π-π stacking interactions compared to bulkier benzimidazoles, as seen in 9c , which showed favorable docking poses in binding studies .
  • Thiazole-Imidazole Hybrids: reports N-[(4E)-arylidene-imidazol-1-yl]acetamides with thiazole substituents. The target compound’s oxadiazole-imidazole hybrid may offer superior antioxidant activity compared to thiazole-based systems, as oxadiazoles are known radical scavengers .

Physicochemical Properties

Compound Core Structure Melting Point (°C) Key Functional Groups (IR Bands)
Target Compound Oxadiazole-Imidazole Not Reported C=O (1660–1680 cm⁻¹), C-O-C (1250 cm⁻¹)
8a () Thiadiazole 290 2C=O (1679, 1605 cm⁻¹)
9c () Benzimidazole Not Reported C=S (1243–1258 cm⁻¹)
6 () Isoxazole-Thiadiazole 160 C=O (1606 cm⁻¹)
  • Solubility : The 4-methoxyphenyl and 4-methylbenzamide groups in the target compound likely increase lipophilicity compared to polar derivatives like 9d (), which has a 4-methylphenyl-thiazole group .
  • Spectroscopic Data : The target compound’s ¹H-NMR would display aromatic protons near δ 7.3–8.3 ppm (similar to 8a in ) and methoxy singlets at δ ~3.8 ppm .

Biological Activity

N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. The structure features an oxadiazole moiety, which has been widely studied for its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H23N5O2\text{C}_{22}\text{H}_{23}\text{N}_5\text{O}_2

This indicates a molecular weight of approximately 375.45 g/mol. The presence of the oxadiazole and imidazole rings contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with oxadiazole structures exhibit significant anticancer properties. The biological activity of this compound can be summarized as follows:

Anticancer Activity

  • Mechanism of Action : The compound is believed to exert its effects by inhibiting key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase. These enzymes are critical for DNA replication and repair processes in cancer cells .
  • In Vitro Studies : Various studies have shown that derivatives containing oxadiazole exhibit cytotoxic effects against multiple cancer cell lines:
    • CCRF-CEM (leukemia) : Significant cytotoxicity with IC50 values indicating potent activity.
    • MDA-MB-435 (melanoma) : Demonstrated effective growth inhibition compared to standard chemotherapeutics .
  • Comparative Efficacy : In comparative studies, compounds similar to this compound have shown lower IC50 values than established drugs like bendamustine and chlorambucil, suggesting enhanced potency .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 Value (µM)Reference
Compound ACCRF-CEM0.056
Compound BMDA-MB-4350.080
N-[4-(...)]K5620.067

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives in a series of in vitro assays against a panel of cancer cell lines. The results indicated that compounds featuring the oxadiazole structure consistently displayed promising antiproliferative activity.

Example Case Study

In a study published by Arafa et al., several derivatives were synthesized and tested for their anticancer activity against leukemia cell lines. Among these, one compound showed an IC50 value significantly lower than that of erlotinib, a standard treatment for certain cancers, demonstrating the potential of these derivatives as novel therapeutic agents .

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